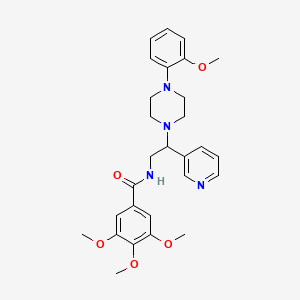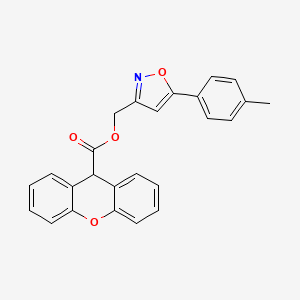
(1-Bromo-2,2-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Bromo-2,2-difluoroethyl)benzene” is an organic compound . The molecular formula is C8H7BrF2 and the molecular weight is 221.04 .
Synthesis Analysis
While specific synthesis methods for “(1-Bromo-2,2-difluoroethyl)benzene” were not found, bromination of fluorobenzene is a common method for synthesizing similar compounds . This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom .
Aplicaciones Científicas De Investigación
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl) benzene, synthesized via the Wittig-Horner reaction, exhibits significant photoluminescence properties. Its steric configuration hinders tight intermolecular packing, leading to strong fluorescence in both solution and solid states, demonstrating potential applications in luminescent materials and chemical sensors (Liang Zuo-qi, 2015).
Chemical Functionalization and Reactions
Functionalized 1,2-bis(trimethylsilyl)benzenes serve as key precursors for synthesizing Lewis acid catalysts, benzyne precursors, and certain luminophores. Efficient routes for their synthesis involve cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation, indicating their importance in organic synthesis and material science (Christian Reus et al., 2012).
Crystal Structure Analysis
The structural analysis of bromo- and bromomethyl-substituted benzenes has revealed diverse packing motifs influenced by Br⋯Br interactions and hydrogen bonds. These studies contribute to the understanding of molecular interactions and the design of materials with specific crystallographic properties (P. Jones et al., 2012).
Aryne Chemistry
The formation and reactions of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene arynes from bromobenzene derivatives have been explored for synthesizing naphthalene derivatives. This showcases the utility of bromobenzene compounds in constructing complex aromatic systems, which could be useful in developing new organic electronic materials (M. Schlosser & E. Castagnetti, 2001).
Organic Electronics and Material Science
1-Bromo-2,2-difluoroethyl)benzene derivatives have been utilized in the synthesis of high-performance organic electronics and materials. For instance, the synthesis and characterization of new fluorine-containing polyethers demonstrate the potential of these compounds in creating materials with low dielectric constants, which are crucial for various electronic applications (J. W. Fitch et al., 2003).
Propiedades
IUPAC Name |
(1-bromo-2,2-difluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXKRNWOALWBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromo-2,2-difluoroethyl)benzene | |
CAS RN |
74492-20-9 |
Source


|
| Record name | (1-bromo-2,2-difluoroethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-difluoro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2626295.png)
![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)
![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)
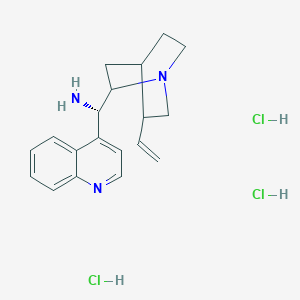
![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)
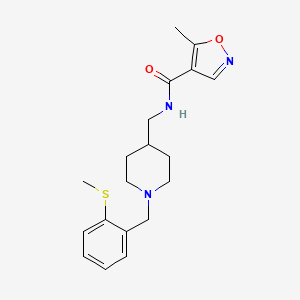
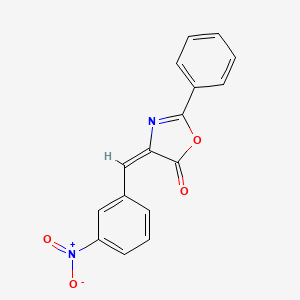
![4-Phenyl-2-thiophen-2-yl-1,9b-dihydro-5-oxa-3,3a-diaza-cyclopenta[a]naphthalene](/img/structure/B2626307.png)
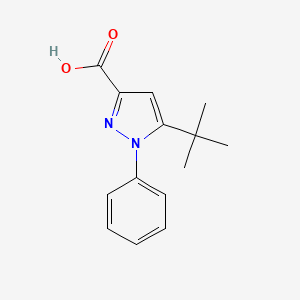
![2-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2626310.png)
